molecular formula C22H17N5O3 B3887198 2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one

2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one

Cat. No.: B3887198
M. Wt: 399.4 g/mol
InChI Key: CASHIVWDDNLWLL-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a pyridinylmethyliminomethyl group attached to a pyrazolone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form 4-nitrophenylhydrazone. This intermediate is then reacted with pyridine-3-carbaldehyde and ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c28-22-20(15-24-14-16-5-4-12-23-13-16)21(17-6-2-1-3-7-17)25-26(22)18-8-10-19(11-9-18)27(29)30/h1-13,15,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHIVWDDNLWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 2
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 4
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 5
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one

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